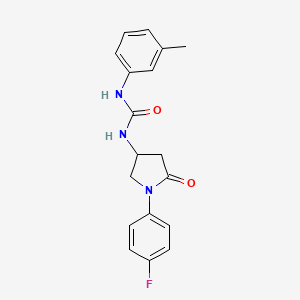

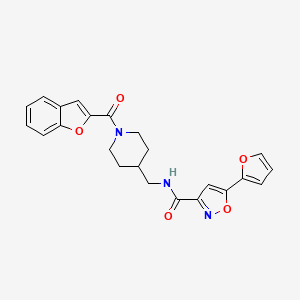

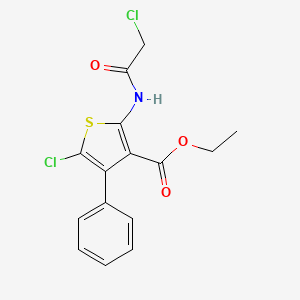

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinone derivatives and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Metabolism and Bioactive Compound Synthesis

- Metabolism Pathways and Metabolite Identification : The metabolism of related compounds, such as LY654322, which shares structural similarities, involves oxidative and hydrolytic processes, leading to the formation of unique metabolites. Such studies provide insights into the metabolic pathways and the potential bioactivity of metabolites, including the formation of diimidazopyridine metabolites with enhanced lipophilicity and distinctive mass spectral properties (Borel et al., 2011).

Synthesis and Chemical Properties

- Chemo- and Stereoselective Synthesis : Research into fluorinated enamides, which are structurally related, reveals methods for the chemo- and stereoselective synthesis of bioisosteres of ureas. Such processes are crucial for developing potent building blocks for biological studies and medicinal chemistry, highlighting the versatile synthetic applications of compounds with similar core structures (Métayer et al., 2015).

Pharmacological Applications

- Enzyme Inhibition and Anticancer Activity : A study on urea derivatives, including the synthesis of novel compounds like N-mesityl-N'-(3-methylphenyl)urea, demonstrated varying degrees of enzyme inhibition (urease, β-glucuronidase, snake venom phosphodiesterase) and anticancer activity. Such findings indicate the potential pharmacological applications of these compounds, including their use as enzyme inhibitors or anticancer agents (Mustafa et al., 2014).

Material Science and Electrochromic Properties

- Electrochromic Devices : The copolymerization of related fluorophenyl compounds with 3,4-ethylene dioxythiophene resulted in materials with variable electrochromic properties, suitable for application in electrochromic devices. This underscores the potential of such compounds in the development of advanced materials with tunable optical properties (Türkarslan et al., 2007).

Fluorescent Sensors and Dyes

- Fluorescent pH Sensors : Heteroatom-containing organic fluorophores related to the specified urea compound have been utilized as fluorescent pH sensors, demonstrating reversible switching between emission states under different pH conditions. This application showcases the role of such compounds in the development of sensitive, reversible fluorescent sensors for environmental and biological monitoring (Yang et al., 2013).

properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-12-3-2-4-14(9-12)20-18(24)21-15-10-17(23)22(11-15)16-7-5-13(19)6-8-16/h2-9,15H,10-11H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZWJZGANZTUTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2479721.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2479725.png)

![2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2479730.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2479731.png)

![2-[1-[[4-(Difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2479736.png)